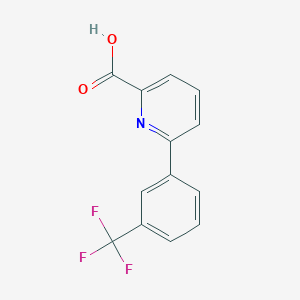

6-(3-(Trifluoromethyl)phenyl)picolinic acid

Description

Properties

IUPAC Name |

6-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)10-5-2-6-11(17-10)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNOMKDIUYYLSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647057 | |

| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887982-06-1 | |

| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(3-(Trifluoromethyl)phenyl)picolinic acid chemical properties

An In-depth Technical Guide to 6-(3-(Trifluoromethyl)phenyl)picolinic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic aromatic compound of significant interest in contemporary drug discovery and fine chemical synthesis. The presence of both a picolinic acid scaffold and a trifluoromethylphenyl moiety imparts unique physicochemical properties, making it a valuable building block for developing novel therapeutic agents and functional materials. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its chemical properties, synthesis, analysis, and applications.

Core Chemical Identity and Physicochemical Profile

This compound is a derivative of pyridine-2-carboxylic acid (picolinic acid). The trifluoromethyl (-CF3) group at the meta-position of the phenyl ring is a key structural feature. The -CF3 group is a powerful electron-withdrawing moiety and a bioisostere for other groups, often incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2][3]

Structural and Molecular Data

| Property | Value |

| IUPAC Name | 6-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid |

| Synonyms | 6-(3-(Trifluoromethyl)phenyl)pyridine-2-carboxylic acid |

| CAS Number | 874639-51-7 |

| Molecular Formula | C₁₃H₈F₃NO₂ |

| Molecular Weight | 267.21 g/mol |

Physicochemical Properties

The properties listed below are compiled from data on structurally similar compounds, as specific experimental data for this exact molecule is not widely published. These values provide a reliable estimation for experimental design.

| Property | Estimated Value / Description | Rationale / Comparative Data Source |

| Appearance | White to off-white or beige crystalline powder or solid. | Based on related compounds like 6-(Trifluoromethyl)picolinic acid.[4] |

| Melting Point | 154-158 °C | Value for the closely related 6-(Trifluoromethyl)picolinic acid.[4] The phenyl group may slightly alter this value. |

| Boiling Point | ~398 °C (Predicted) | Predicted value for a similar structure, 6-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid.[5] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and ethyl acetate.[4] Slightly soluble in water. | Picolinic acid itself is soluble in water, but the large hydrophobic trifluoromethylphenyl group significantly reduces aqueous solubility.[6] |

| Acidity (pKa) | ~2.5-3.5 (Predicted) | The carboxylic acid is the primary acidic proton. Picolinic acid has a pKa of ~1 (for the pyridine nitrogen) and ~5.4 (for the carboxylic acid). The electron-withdrawing nature of the trifluoromethylphenyl group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to unsubstituted picolinic acid. A predicted pKa for a similar structure is 2.56.[5] |

Synthesis and Reactivity

Synthetic Pathway: Palladium-Catalyzed Cross-Coupling

The most logical and industrially scalable synthesis of this compound involves a palladium-catalyzed Suzuki cross-coupling reaction. This method offers high yields and functional group tolerance. The general workflow involves coupling a halogenated picolinic acid derivative with a boronic acid.

Caption: Synthetic workflow for this compound via Suzuki coupling.

Core Reactivity

The molecule possesses two primary sites for chemical modification:

-

Carboxylic Acid Group: This group readily undergoes standard transformations such as esterification, amidation (e.g., via activation with coupling reagents like HATU or EDC), and reduction to the corresponding alcohol. This functionality is crucial for linking the scaffold to other molecular fragments in drug development.

-

Pyridine Ring: While the pyridine ring is generally electron-deficient, it can undergo further functionalization. The nitrogen atom can be quaternized or oxidized. The ring's electronic nature, influenced by both the carboxylic acid and the trifluoromethylphenyl substituent, dictates the regioselectivity of any subsequent electrophilic or nucleophilic aromatic substitution reactions.

Analytical Characterization

A robust analytical workflow is essential for confirming the structure and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and chromatography provides a comprehensive characterization.

Caption: Standard analytical workflow for compound characterization.

Spectroscopic Profile (Predicted)

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the trifluoromethyl-substituted phenyl ring would also be in the aromatic region (δ 7.5-8.5 ppm), exhibiting complex splitting patterns. The carboxylic acid proton would likely be a broad singlet at δ > 10 ppm.

-

¹³C NMR: Aromatic carbons would resonate in the δ 120-160 ppm range. The carboxylic acid carbonyl carbon would be downfield (δ > 165 ppm). The carbon of the -CF3 group would show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A sharp singlet around δ -63 ppm is expected, characteristic of a CF₃ group attached to an aromatic ring.

-

Mass Spectrometry (MS): In ESI-MS (negative mode), the expected [M-H]⁻ ion would be at m/z 266.04. In positive mode, the [M+H]⁺ ion would be at m/z 268.05.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is found within several classes of experimental and approved drugs.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors. The 6-phenyl substituent can be directed into hydrophobic pockets of an enzyme's active site. For example, related structures are used as intermediates for c-Met inhibitors in cancer therapy.[7]

-

Ion Channel Modulators: Picolinic acid derivatives have been explored as antagonists for ion channels like TRPM8, which is a target for treating migraine and other pain-related disorders.[8][9][10]

-

Androgen Receptor Antagonists: The trifluoromethylphenyl motif is a classic feature of androgen receptor modulators used in the treatment of prostate cancer.[11]

-

Agrochemicals: Trifluoromethylpyridine structures are key components in modern herbicides and pesticides due to their enhanced biological activity and metabolic stability in plants and insects.[1][3]

The value of this specific intermediate lies in the strategic placement of its functional groups, allowing for modular synthesis of compound libraries to explore structure-activity relationships (SAR) efficiently.

Experimental Protocols

The following protocols are generalized procedures based on standard laboratory practices for compounds of this class. Researchers should adapt them based on specific equipment and reaction scales.

Protocol 1: Synthesis via Suzuki Coupling

Objective: To synthesize this compound from commercial starting materials.

Materials:

-

Methyl 6-bromopicolinate

-

3-(Trifluoromethyl)phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene

-

Ethanol

-

Water (degassed)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine methyl 6-bromopicolinate (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent and Catalyst Addition: Add a 4:1 mixture of Toluene:Ethanol and degassed water (10% of total solvent volume). Add the palladium catalyst (0.05 eq) to the mixture.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester intermediate.

-

Purification: Purify the crude ester by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add sodium hydroxide (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitor by TLC/LC-MS).

-

Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol 2: Analytical Characterization by HPLC-MS

Objective: To confirm the purity and identity of the synthesized product.

Instrumentation & Reagents:

-

HPLC system with a UV detector and coupled to a mass spectrometer (ESI source).

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample prepared in Methanol or Acetonitrile (1 mg/mL).

Procedure:

-

Sample Preparation: Dissolve a small amount of the final product in the diluent to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

-

HPLC Method:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 254 nm.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

-

MS Method:

-

Ionization Mode: ESI Positive and Negative.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

-

Data Analysis: Integrate the peak area in the UV chromatogram to determine purity (%). Confirm the mass of the main peak corresponds to the expected molecular weight of the product ([M+H]⁺ or [M-H]⁻).

Safety, Handling, and Storage

-

Hazard Statements (Expected):

-

Personal Protective Equipment (PPE):

-

Storage:

-

Disposal:

References

- Apollo Scientific. 6-(4-Trifluoromethoxyphenyl)

- Sigma-Aldrich.

- Fisher Scientific. Trifluoromethanesulfonic acid Safety Data Sheet. (Provides general handling for corrosive/irritant organic acids).

- TCI Chemicals. 5-(Trifluoromethyl)

- Fisher Scientific.

-

PubChem. Picolinic acid | C6H5NO2 | CID 1018. National Center for Biotechnology Information. Available from: [Link]

-

ChemBK. 6-(trifluoroMethyl)pyridin-2-carboxylic acid - Physico-chemical Properties. Available from: [Link]

-

Wikipedia. Picolinic acid. Available from: [Link]

- Google Patents. US10633341B2 - Picolinic acid derivatives and their use as intermediates.

- ResearchGate. Representative examples of trifluoromethyl phenyl-containing approved drugs. (Illustrates the importance of the trifluoromethyl phenyl moiety).

-

National Institutes of Health. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Available from: [Link]

- Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. (General reference for advanced analytical techniques).

-

National Institutes of Health. 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid. PubChem. Available from: [Link]

-

PubMed. Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Available from: [Link]

- PubMed. Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance.

- Google Patents. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates.

-

PubMed Central. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Available from: [Link]

- MDPI. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients.

-

BIO Web of Conferences. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Available from: [Link]

- Acta Pharmaceutica. Optimization of 6-(trifluoromethyl)

- FooDB. Showing Compound Picolinic acid (FDB022926).

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

- ChemicalBook. Synthesis of 6-(Trifluoromethyl)nicotinic acid.

- BLD Pharm. 3-Amino-6-(trifluoromethyl)picolinic acid.

- ResearchGate. Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)

- MDPI. Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics.

- ResearchGate.

- Semantic Scholar. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)

- National Institutes of Health.

- National Institutes of Health. Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids.

- PubMed. Discovery of the Irreversible Covalent FGFR Inhibitor... (PRN1371)

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 15871-46-2 CAS MSDS (6-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Picolinic acid - Wikipedia [en.wikipedia.org]

- 7. bio-conferences.org [bio-conferences.org]

- 8. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. | Semantic Scholar [semanticscholar.org]

- 11. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-(3-(Trifluoromethyl)phenyl)picolinic Acid (CAS 887982-06-1): A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of 6-(3-(trifluoromethyl)phenyl)picolinic acid, a specialized chemical building block for researchers, chemists, and professionals in drug development. While structurally related to compounds with known biological activity, its primary documented role is as a key intermediate in the synthesis of complex therapeutic candidates. We will explore its chemical properties, synthesis, documented applications, and the broader medicinal chemistry context that makes this scaffold valuable.

Core Compound Identification and Properties

This compound is a derivative of picolinic acid, which is a pyridine ring substituted with a carboxylic acid at the 2-position. In this specific molecule, the 6-position of the pyridine ring is substituted with a 3-(trifluoromethyl)phenyl group. This combination of a chelating picolinic acid headpiece and a metabolically stable trifluoromethylphenyl tail makes it a valuable synthon in pharmaceutical research.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 887982-06-1 | [1] |

| Molecular Formula | C₁₃H₈F₃NO₂ | [2] |

| Molecular Weight | 267.21 g/mol | Computed |

| IUPAC Name | 6-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)C2=NC=CC=C2C(=O)O)C(F)(F)F | PubChem CID: 15920081 |

| Appearance | White to off-white solid | Typical for this class |

Synthesis and Purification

The synthesis of 6-aryl-picolinic acids like the topic compound is typically achieved through cross-coupling reactions. A common and effective method is the Suzuki coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.

Plausible Synthetic Route: Suzuki Coupling

A plausible and widely used method for synthesizing this compound involves the palladium-catalyzed Suzuki coupling of 6-chloropicolinic acid methyl ester with 3-(trifluoromethyl)phenylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid. The trifluoromethyl group is robust and generally stable under these reaction conditions, making this a reliable synthetic strategy.[3]

Protocol: Characterization of Synthesis Product

To ensure the identity and purity of the final compound, a series of standard analytical techniques must be employed. This self-validating process is critical before using the intermediate in subsequent reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire a spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic aromatic proton signals for both the pyridine and phenyl rings, with appropriate splitting patterns and integrations. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR: Confirm the presence of all 13 unique carbon atoms, including the carboxyl carbon, the CF₃ carbon (visible as a quartet due to C-F coupling), and the aromatic carbons.

-

¹⁹F NMR: This will show a singlet corresponding to the -CF₃ group, confirming its presence.

-

-

Mass Spectrometry (MS):

-

Use a technique like Electrospray Ionization (ESI-MS) to determine the molecular weight. The analysis should show a prominent ion corresponding to the molecular ion peak [M+H]⁺ at m/z 268.05 or [M-H]⁻ at m/z 266.04.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a reverse-phase HPLC method to assess purity. The compound should elute as a single major peak, and the purity is typically reported as the peak area percentage. A purity level of >95% is generally required for use in further synthetic steps.

-

Documented Application in Chemical Synthesis

The primary documented application of this compound (CAS 887982-06-1) is as a starting material for the synthesis of novel therapeutic candidates. A notable example is found in patent WO 2012/168350 A1, which describes the creation of cannabinoid CB1 receptor antagonists.

In this patent, the compound is used as a core fragment. The carboxylic acid group is activated and coupled with an amine to form a more complex amide-containing final product. This highlights its utility as a robust building block for constructing larger, biologically active molecules.[4][5]

Medicinal Chemistry Context: The Histamine H4 Receptor

While the direct biological activity of CAS 887982-06-1 is not publicly documented, its chemical structure is highly relevant to the field of histamine H4 receptor (H4R) antagonism. The H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on cells of the immune system, such as mast cells, eosinophils, and T-cells. Its activation by histamine plays a key role in inflammatory processes.

Antagonists of the H4 receptor are of significant interest for treating inflammatory and autoimmune disorders, including asthma, allergic rhinitis, and atopic dermatitis. The trifluoromethylphenylpicolinic acid scaffold is a key feature in several potent and selective H4R antagonists. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity.

Mechanism of Action: H4 Receptor Signaling

The H4 receptor couples to the Gαi/o family of G proteins. When histamine binds, it triggers a signaling cascade:

-

Gαi/o Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ-Mediated Signaling: The dissociated Gβγ subunit activates phospholipase C (PLC), which leads to the mobilization of intracellular calcium (Ca²⁺). This increase in cytosolic calcium is a critical signal for cellular responses like chemotaxis (cell migration) and cytokine release.

An H4R antagonist blocks histamine from binding to the receptor, thereby inhibiting these downstream signaling events and reducing the inflammatory response.

Experimental Protocols for Compound Characterization

Given the potential for this compound scaffold to exhibit H4R activity, a logical step for a research program would be to screen it for such properties. Below are exemplary protocols for this purpose.

Protocol 1: Radioligand Binding Assay for Human H4 Receptor

This assay determines the affinity of a test compound for the H4 receptor by measuring its ability to compete with a known radiolabeled ligand.

-

Objective: To determine the inhibitory constant (Ki) of this compound for the human H4 receptor.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human H4 receptor.

-

[³H]-Histamine (Radioligand).

-

JNJ 7777120 or other known potent H4R antagonist (for determining non-specific binding).

-

Test Compound: this compound, dissolved in DMSO and serially diluted.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates, glass fiber filter mats, scintillation fluid.

-

-

Methodology:

-

Plate Setup: Add 50 µL of binding buffer to all wells. For non-specific binding (NSB) wells, add a high concentration (e.g., 10 µM) of JNJ 7777120. For total binding (B₀) wells, add DMSO vehicle. For competition wells, add serial dilutions of the test compound.

-

Radioligand Addition: Add 50 µL of [³H]-Histamine (at a final concentration near its Kd, e.g., 5 nM) to all wells.

-

Membrane Addition: Add 150 µL of the H4R membrane preparation (e.g., 10-20 µg protein per well) to initiate the binding reaction.

-

Incubation: Incubate the plate for 60-90 minutes at 25°C with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (B₀) - Non-Specific Binding (NSB).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 2: Calcium Mobilization Functional Assay

This assay determines whether the compound acts as an antagonist by measuring its ability to block histamine-induced calcium release in cells expressing the H4 receptor.

-

Objective: To assess the functional antagonist activity of the test compound at the human H4 receptor.

-

Materials:

-

HEK293 cells stably expressing the human H4 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Histamine (Agonist).

-

Test Compound: this compound.

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

-

-

Methodology:

-

Cell Plating: Plate the H4R-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Remove growth media and add the Fluo-4 AM dye solution diluted in assay buffer. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Compound Addition: Place the plate in the fluorescence reader. Add serial dilutions of the test compound (or buffer for control wells) and incubate for 15-30 minutes.

-

Agonist Challenge: Add a pre-determined concentration of histamine (typically the EC₈₀) to all wells and immediately begin measuring fluorescence intensity over time.

-

-

Data Analysis:

-

The fluorescence signal will increase sharply upon histamine addition in control wells.

-

In wells pre-treated with an effective antagonist, this histamine-induced fluorescence increase will be diminished.

-

Plot the inhibition of the calcium response against the log concentration of the test compound to determine the IC₅₀ for functional antagonism.

-

Safety and Handling

As a laboratory chemical, this compound should be handled with standard safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound (CAS 887982-06-1) is a well-defined chemical entity whose primary established value lies in its role as a synthetic intermediate for the construction of complex molecules, such as cannabinoid receptor modulators. While its direct biological activity has not been extensively reported in public literature, its structure embodies key pharmacophoric features—notably the trifluoromethylphenyl group—that are prevalent in potent histamine H4 receptor antagonists. This makes the compound and its derivatives a subject of significant interest in medicinal chemistry for the discovery of novel anti-inflammatory and immunomodulatory agents. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and potential biological screening of this valuable chemical scaffold.

References

-

PubChem. Compound Summary for CID 15920081, this compound. [Link]

- Grether, U., et al. (2012). WO 2012/168350 A1: Pyridine derivatives.

- Thurmond, R. L., et al. (2004). A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties. The Journal of Pharmacology and Experimental Therapeutics, 309(1), 404–413.

- de Esch, I. J., et al. (2005). The histamine H4 receptor: a new drug target in allergy and inflammation. Trends in Pharmacological Sciences, 26(9), 464–471.

-

Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

- Woszczek, G. & Chen, L.Y. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. In: Methods in Molecular Biology, vol 2268. Humana, New York, NY.

- Panula, P., et al. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological Reviews, 67(3), 601–655.

-

Bissantz, C., et al. (2012). Patent WO2012168350A1. Google Patents. [Link]

-

Spanish Patent and Trademark Office. ES 2 588 327 T9. [Link]

Sources

synthesis of 6-(3-(Trifluoromethyl)phenyl)picolinic acid

An In-Depth Technical Guide to the Synthesis of 6-(3-(Trifluoromethyl)phenyl)picolinic Acid

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical development. The incorporation of a trifluoromethylphenyl moiety onto the picolinic acid scaffold imparts unique physicochemical properties, enhancing metabolic stability, lipophilicity, and biological target affinity.[1][2] This guide provides a comprehensive technical overview of the predominant synthetic strategies for this compound, with a primary focus on the robust and highly versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will dissect the rationale behind experimental choices, from precursor synthesis to catalyst selection, and provide detailed, actionable protocols. Furthermore, alternative methodologies such as direct C-H arylation are discussed to offer a broader perspective on modern synthetic approaches. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of the synthesis of this valuable intermediate.

Introduction: The Strategic Value of the Target Molecule

The convergence of two key structural motifs—the picolinic acid core and the trifluoromethyl group—defines the significance of this compound.

-

The Picolinic Acid Scaffold : As a derivative of pyridine, picolinic acid is a privileged structure in pharmacology.[3] It functions as an effective bidentate chelating agent for various metal ions and its derivatives are integral to numerous active pharmaceutical ingredients (APIs).[3][4] The pyridine nitrogen and the carboxylic acid create a specific electronic and steric environment that facilitates interactions with biological targets.

-

The Trifluoromethyl (CF₃) Group : The introduction of a CF₃ group is a well-established strategy in modern drug design.[1][2] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's properties by:

-

Enhancing Metabolic Stability : Blocking sites susceptible to oxidative metabolism.

-

Increasing Bioavailability : Improving membrane permeability due to higher lipophilicity.

-

Modulating Acidity/Basicity : Influencing the pKa of nearby functional groups.

-

Improving Binding Affinity : Through favorable electrostatic and hydrophobic interactions with protein targets.

-

The combination of these features makes this compound a highly sought-after intermediate for synthesizing novel compounds with potential therapeutic or agricultural applications.[1][5]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points toward a cross-coupling strategy. The most robust C-C bond formation for this class of biaryl compounds is the Suzuki-Miyaura reaction. This approach disconnects the molecule into two readily available or easily synthesizable precursors: a 6-halopicolinate derivative and an arylboronic acid.

Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons with high efficiency and functional group tolerance.[6][7][8] The synthesis of this compound via this method is typically a three-step sequence: esterification of a starting picolinic acid, the core cross-coupling reaction, and final saponification.

Step 1: Preparation of Methyl 6-Chloropicolinate (Precursor)

Causality Behind Experimental Choices:

-

Protection of Carboxylic Acid: The carboxylic acid proton is acidic and incompatible with many organometallic reagents and reaction conditions. Converting it to a methyl ester protects the group, prevents unwanted side reactions, and improves the substrate's solubility in organic solvents used for cross-coupling.

-

Choice of Reagent: Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids to acyl chlorides, which then readily react with methanol to form the ester.[9] This is a high-yielding and straightforward procedure.

Experimental Protocol: Esterification

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend 6-chloropicolinic acid (1.0 eq.) in methanol (5-10 mL per gram of acid).

-

Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.5-2.0 eq.) dropwise via a syringe. Caution: The reaction is exothermic and releases HCl gas.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation: Dissolve the resulting residue in ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 6-chloropicolinate, which can often be used in the next step without further purification.

Step 2: The Suzuki-Miyaura Coupling Reaction

This is the key bond-forming step. The reaction mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[7]

Causality Behind Experimental Choices:

-

Catalyst System (Pd Source and Ligand): Palladium(0) is the active catalytic species.[10] Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used.[11] The ligand stabilizes the palladium center, prevents precipitation of palladium black, and modulates its reactivity. For electron-deficient aryl chlorides, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, PCy₃) are often required to promote the challenging oxidative addition step.[12]

-

Base: The base is crucial for activating the boronic acid.[12] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which facilitates the transmetalation step (the transfer of the aryl group from boron to palladium).[7] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is frequently used.[6] The organic solvent solubilizes the aryl halide and catalyst, while water helps dissolve the inorganic base and boronic acid, facilitating the formation of the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Preparation: To a reaction vessel, add methyl 6-chloropicolinate (1.0 eq.), 3-(trifluoromethyl)phenylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).[11]

-

Solvent Addition: Add a solvent system, typically a 4:1 mixture of 1,4-dioxane and water (10 mL per mmol of the limiting reagent).

-

Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the product into an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product, methyl 6-(3-(trifluoromethyl)phenyl)picolinate, is typically purified by column chromatography on silica gel.

Step 3: Saponification to the Final Product

Causality Behind Experimental Choices:

-

Hydrolysis: Saponification is the base-catalyzed hydrolysis of an ester to yield a carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid. This is a standard and high-yielding deprotection step.

Experimental Protocol: Saponification

-

Reaction: Dissolve the purified methyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio). Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-4 eq.).

-

Stirring: Stir the mixture at room temperature for 2-12 hours until the starting ester is fully consumed (as monitored by TLC).

-

Acidification: Cool the mixture in an ice bath and carefully acidify to a pH of ~3-4 by the slow addition of aqueous HCl (e.g., 1 M). The final product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water to remove inorganic salts, and dry under vacuum to yield pure this compound.

Data Summary

The following table provides representative data for the key Suzuki-Miyaura coupling step. Yields and conditions can vary based on the specific catalyst, ligand, and base used.

| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| Coupling | Methyl 6-chloropicolinate, 3-(CF₃)phenylboronic acid | Pd(PPh₃)₄ (3 mol%), K₂CO₃ (3 eq.) | Dioxane/H₂O (4:1) | 90 | 12 | 75-90% |

| Saponification | Methyl 6-(3-(CF₃)phenyl)picolinate | NaOH (3 eq.) | THF/H₂O (3:1) | 25 | 4 | >95% |

Alternative Synthetic Strategies

While Suzuki coupling is the workhorse method, other modern techniques are viable alternatives.

Direct C-H Arylation

Direct C-H arylation is an increasingly popular strategy that avoids the pre-synthesis of organometallic reagents like boronic acids.[13] In this approach, a palladium or ruthenium catalyst facilitates the coupling of an aryl halide directly with a C-H bond of the coupling partner, often guided by a directing group.[14]

-

Conceptual Advantage: This method is more atom-economical as it avoids the synthesis and use of boronic acids. The carboxylic acid group on the picolinic acid itself can act as a directing group to guide the arylation to the ortho C-H bond (the 6-position).[14][15]

-

Challenges: The regioselectivity can be difficult to control, and harsher conditions or more specialized catalysts may be required compared to Suzuki coupling.

Safety Considerations

-

Palladium Catalysts: Palladium compounds can be toxic and are considered heavy metals. Handle with appropriate personal protective equipment (PPE), and take care to remove residual palladium from the final product, especially if intended for pharmaceutical use.

-

Solvents: Many solvents used (dioxane, THF, methanol) are flammable and toxic. All operations should be conducted in a well-ventilated fume hood away from ignition sources.

-

Reagents: Thionyl chloride is corrosive and reacts violently with water. Strong acids and bases (HCl, NaOH) are corrosive. Boronic acids can be irritants. Always wear gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a three-step sequence centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology offers high yields, excellent functional group tolerance, and utilizes readily available starting materials. The rationale for each step—ester protection, optimized cross-coupling, and clean deprotection—is well-established and provides a robust pathway for obtaining this valuable chemical intermediate. As synthetic methodologies continue to evolve, techniques like direct C-H arylation present promising, more atom-economical alternatives that may become more prevalent in the future.

References

- BenchChem. (2025). Application Note: Synthesis of 4-Methylpicolinic Acid via Grignard Reaction.

- ChemicalBook. 2-BROMO-6-CHLOROPYRIDINE synthesis.

- University of Bristol.

- Chem-Impex. 2-Bromo-6-chloropyridine.

- Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3174–3183.

- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.

- MDPI. (2023).

- Mykura, R. C. (n.d.). The lithiation–borylation reaction. University of Bristol Research Portal.

- National Center for Biotechnology Information.

- BenchChem. 6-Methyl-3-(trifluoromethyl)picolinic Acid.

- BIO Web of Conferences. (2022). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy)

- Myers, A. The Suzuki Reaction. Chem 115.

- Wikipedia. Suzuki reaction.

- Wikipedia. Picolinic acid.

- National Institutes of Health. (2017). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.

- Organic Chemistry Portal. Suzuki Coupling.

- National Institutes of Health. Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids.

- MDPI. (2017).

- PubChem. Picolinic acid.

- BOC Sciences. Exploring 6-(Trifluoromethyl)

- Wikipedia. Cross-coupling reaction.

- ChemicalBook. (2022). Synthesis of 6-(Trifluoromethyl)nicotinic acid.

- Smith, C. J., & Choy, A. (2016). Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. Organic Letters, 18(21), 5584-5587.

- National Institutes of Health. (2018).

- BenchChem. Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinic Acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. bio-conferences.org [bio-conferences.org]

- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Versatile Pd(II)-Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 6-(3-(Trifluoromethyl)phenyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(3-(trifluoromethyl)phenyl)picolinic acid, a fluorinated pyridine carboxylic acid derivative of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles and experimental data.

Introduction: The Significance of Trifluoromethylated Picolinic Acids

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are a cornerstone in the development of novel therapeutic agents and functional materials. The introduction of a trifluoromethyl (-CF3) group, a common strategy in modern drug design, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The high electronegativity, metabolic stability, and lipophilicity conferred by the -CF3 group can enhance binding affinity to biological targets, improve cell membrane permeability, and increase resistance to metabolic degradation.[1][3]

The specific compound of focus, this compound, combines the chelating properties of the picolinic acid scaffold with the unique electronic and steric effects of the 3-(trifluoromethyl)phenyl substituent. This structural combination makes it a compelling candidate for investigation in various fields, from the development of enzyme inhibitors and receptor modulators to the synthesis of advanced agrochemicals.[4][5][6]

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application. The properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | 6-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | [7] |

| CAS Number | 874646-39-4 | N/A |

| Molecular Formula | C13H8F3NO2 | [7] |

| Molecular Weight | 267.21 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | [8][9] |

| Melting Point | 193-197 °C (for the related 6-(Trifluoromethyl)nicotinic acid) | [8] |

| Solubility | Soluble in methanol (for the related 6-(Trifluoromethyl)nicotinic acid) | [10] |

The molecular structure consists of a picolinic acid core, where the pyridine ring is substituted at the 6-position with a phenyl ring, which in turn is substituted at its 3-position with a trifluoromethyl group. The carboxylic acid group at the 2-position of the pyridine ring, along with the pyridine nitrogen, can act as a bidentate chelating agent for metal ions.[11] The dihedral angle between the pyridine and phenyl rings is a key conformational feature that will influence its interaction with biological macromolecules.[12]

Synthesis of this compound

The synthesis of 6-aryl-picolinic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13][14] This approach offers a versatile and efficient method for forming the carbon-carbon bond between the pyridine and phenyl rings.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methods for the synthesis of similar biaryl compounds.[13] The rationale behind this choice is the high functional group tolerance and the commercial availability of the necessary starting materials.

Step 1: Preparation of Starting Materials

-

6-Halopicolinic acid derivative: A suitable starting material would be a protected form of 6-chloropicolinic acid or 6-bromopicolinic acid (e.g., the methyl or ethyl ester) to prevent interference from the acidic proton of the carboxylic acid during the coupling reaction.

-

3-(Trifluoromethyl)phenylboronic acid: This is a commercially available reagent.

Step 2: The Suzuki-Miyaura Coupling Reaction The reaction involves the coupling of the 6-halopicolinate ester with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 6-halopicolinate ester (1.0 eq.), 3-(trifluoromethyl)phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq.).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of a base such as sodium carbonate or potassium carbonate.

-

Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the coupled ester.

Step 3: Hydrolysis of the Ester The final step is the hydrolysis of the ester to yield the desired carboxylic acid.

-

Saponification: Dissolve the purified ester in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidification and Isolation: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The resulting precipitate is the desired this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the molecular structure of a newly synthesized compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The chemical shifts and coupling patterns will be influenced by the positions of the substituents. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift, which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -CF3 group, providing a clear signature for the presence of this moiety.

While specific experimental NMR data for this compound is not available in the searched literature, data for related compounds can provide an estimation of the expected chemical shifts.[9][15][16][17]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state.[12] This technique would provide precise information on bond lengths, bond angles, and the dihedral angle between the aromatic rings, which are crucial for understanding its intermolecular interactions and potential binding modes to a biological target.[12] The crystal structure of related picolinic acid derivatives has been reported, revealing insights into their packing and intermolecular interactions.[12][18]

Biological Activity and Potential Applications in Drug Discovery

The trifluoromethylphenyl-picolinic acid scaffold is a privileged structure in medicinal chemistry. Numerous compounds containing this motif have been investigated for a wide range of therapeutic applications.

Potential Therapeutic Areas:

-

Oncology: Derivatives of trifluoromethyl-substituted aromatic compounds have been developed as potent inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[5]

-

Neurological Disorders: Trifluoromethylated compounds have been explored as antagonists of ion channels like TRPM8, which are implicated in conditions such as migraine.[6]

-

Inflammatory Diseases: Picolinic acid itself is an endogenous metabolite of tryptophan and has been implicated in neuroprotective and immunological effects.[11] The introduction of the trifluoromethylphenyl group could modulate these activities.

-

Infectious Diseases: The trifluoromethylphenyl moiety has been incorporated into novel antibacterial agents.[19]

Mechanism of Action:

The specific biological target and mechanism of action of this compound have not yet been reported. However, based on the known activities of related compounds, several potential mechanisms can be postulated:

-

Enzyme Inhibition: The molecule could act as an inhibitor of various enzymes by binding to their active sites. The picolinic acid moiety can chelate metal ions that are essential for enzymatic activity.

-

Receptor Modulation: It could function as an agonist or antagonist of cell surface or nuclear receptors.

-

Disruption of Protein-Protein Interactions: The rigid, planar structure of the biaryl system could allow it to interfere with protein-protein interactions that are critical for disease pathogenesis.

Caption: Potential therapeutic applications of this compound.

Conclusion and Future Directions

This compound is a molecule with significant potential in the fields of drug discovery and materials science. Its unique structural features, combining a chelating picolinic acid core with a trifluoromethylated phenyl ring, make it an attractive scaffold for the development of novel bioactive compounds. While detailed experimental data for this specific molecule is still emerging, the established chemistry of its constituent parts provides a strong foundation for its synthesis and exploration.

Future research should focus on:

-

The development and optimization of a robust and scalable synthetic route.

-

Comprehensive characterization of its physicochemical properties.

-

Detailed spectroscopic and crystallographic analysis to fully elucidate its three-dimensional structure.

-

Screening for biological activity against a range of therapeutic targets to uncover its potential as a lead compound for drug development.

This in-depth guide serves as a valuable resource for researchers embarking on the study of this promising molecule and its derivatives.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2023). PubMed Central. Retrieved from [Link]

-

Organic Syntheses, 92, 247. (2015). Retrieved from [Link]

- Novel picolinic acid derivatives and their use as intermediates. (2019). Google Patents.

-

Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. (n.d.). ANGENE. Retrieved from [Link]

-

Representative examples of trifluoromethyl phenyl-containing approved drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Picolinic acid | C6H5NO2. (n.d.). PubChem. Retrieved from [Link]

-

Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. Retrieved from [Link]

-

Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][15][20]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (2013). PubMed Central. Retrieved from [Link]

-

Synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol (3). (n.d.). ResearchGate. Retrieved from [Link]

-

[Ir{dF(CF3)ppy}2(dtbbpy)]PF6. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid. (n.d.). PubChem. Retrieved from [Link]

-

6-(trifluoromethyl)picolinic acid. (n.d.). Ascendex Scientific, LLC. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2013). PubMed Central. Retrieved from [Link]

- Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates. (2015). Google Patents.

-

Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. (2018). PubMed. Retrieved from [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). PubMed Central. Retrieved from [Link]

-

Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. (2024). De Gruyter. Retrieved from [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). PubMed Central. Retrieved from [Link]

-

Picolinic acid spray stimulates the antioxidative metabolism and minimizes impairments on photosynthesis on wheat leaves infected by Pyricularia oryzae. (2019). PubMed. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved from [Link]

-

Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. (2025). Acta Pharmaceutica. Retrieved from [Link]

-

Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. (2020). New Journal of Chemistry. Retrieved from [Link]

-

The Physiological Action of Picolinic Acid in the Human Brain. (2009). PubMed Central. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). MDPI. Retrieved from [Link]

-

5.33 Advanced Chemical Instrumentation. (2005). Massachusetts Institute of Technology. Retrieved from [Link]

-

6-(Trifluoromethyl)pyridine-2-carboxylic acid | C7H4F3NO2. (n.d.). PubChem. Retrieved from [Link]

-

Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. (2018). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Discovery-of-TRPM8-Antagonist-(-S)-6-(((3-Fluoro-4-Horne-Biswas/1a8c9b0e9d6e5a6f8b3c7e4d8e3a0b1d0c9e0a8c]([Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-[3-(TRIFLUOROMETHYL)PHENYL]PYRIDINE-2-CARBOXYLIC ACID [chemicalbook.com]

- 8. innospk.com [innospk.com]

- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-(Trifluoromethyl)nicotinic Acid | 231291-22-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 15. rsc.org [rsc.org]

- 16. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 6-(3-(Trifluoromethyl)phenyl)picolinic Acid

Introduction: The Significance of 6-(3-(Trifluoromethyl)phenyl)picolinic Acid

This compound belongs to a class of compounds that are gaining significant attention in drug discovery and materials science. The picolinic acid scaffold is a known chelating agent and a key structural motif in various biologically active molecules. The incorporation of a trifluoromethylphenyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate spectroscopic characterization is the cornerstone of confirming the chemical identity and purity of such novel compounds, ensuring the reliability of subsequent research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the picolinic acid ring and the trifluoromethylphenyl ring. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid, the nitrogen atom in the pyridine ring, and the trifluoromethyl group.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, typical for carboxylic acids. |

| ~8.2-8.4 | m | 3H | Ar-H | The protons on the picolinic acid ring are expected in this region due to the deshielding effect of the nitrogen atom and the aromatic ring current. |

| ~7.8-8.0 | m | 4H | Ar-H | The protons on the trifluoromethylphenyl ring will appear in this region. The exact splitting pattern will depend on the coupling constants between the protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The trifluoromethyl group will also exhibit coupling with the carbon it is attached to.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C=O | The carboxylic acid carbon is expected to be significantly downfield. |

| ~120-150 | Ar-C | Aromatic carbons from both rings will appear in this range. Carbons closer to the nitrogen and the trifluoromethyl group will be further downfield. |

| ~120-130 (q) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be required.

-

Consider performing 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

-

NMR Workflow Diagram

Caption: Workflow for NMR Data Acquisition and Analysis.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum

For this compound (C₁₃H₈F₃NO₂), the expected monoisotopic mass is approximately 281.0483 g/mol .

-

Electrospray Ionization (ESI):

-

Positive Mode ([M+H]⁺): An intense peak is expected at m/z 282.0561.

-

Negative Mode ([M-H]⁻): An intense peak is expected at m/z 280.0405.

-

-

Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses, such as the loss of the carboxylic acid group (-45 Da) or the trifluoromethyl group (-69 Da).

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

The solution may be infused directly or injected via a liquid chromatography (LC) system.

-

-

Data Acquisition (LC-MS):

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.[1]

-

Perform analysis in both positive and negative ESI modes to observe both [M+H]⁺ and [M-H]⁻ ions.

-

Acquire MS/MS data on the parent ion to observe fragmentation patterns.

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for LC-MS Data Acquisition and Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.[2]

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 (broad) | O-H | Stretching (Carboxylic Acid) |

| ~1700 | C=O | Stretching (Carboxylic Acid) |

| 1500-1600 | C=C, C=N | Aromatic Ring Stretching |

| 1100-1350 | C-F | Stretching (Trifluoromethyl) |

The broad O-H stretch is a hallmark of a carboxylic acid. The strong C=O stretch and the C-F stretches will also be prominent features of the spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Spectrum

The conjugated system of the picolinic acid and the phenyl ring is expected to give rise to strong absorptions in the UV region.

-

λ_max: Expect strong absorption bands between 200-300 nm, corresponding to π → π* transitions of the aromatic systems. The exact position of the λ_max will be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

-

Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

-

-

Data Acquisition:

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of this compound. By following the outlined experimental protocols, researchers can acquire high-quality data to confirm the identity and purity of this compound. The predicted spectral data serves as a benchmark for the interpretation of experimental results. A thorough spectroscopic analysis, as detailed in this guide, is a critical step in advancing the research and development of new chemical entities.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methoxy-6-(trifluoromethyl)picolinic acid (C8H6F3NO3). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O).... Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Picolinic acid (FDB022926). Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible spectra of purified 6-phenylacetylene picolinic acid at.... Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]

-

MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of PU pad as addition of picolinic acid. At the.... Retrieved from [Link]

-

NSUWorks. (2021). Protonation of Methyl Phenyl Porphyrin Isomers Using UV Spectroscopy. Retrieved from [Link]

-

PubMed Central. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-methoxy-5-(trifluoromethyl)picolinic acid (C8H6F3NO3). Retrieved from [Link]

Sources

- 1. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. nsuworks.nova.edu [nsuworks.nova.edu]

Introduction: Contextualizing a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for the Physicochemical Characterization of 6-(3-(Trifluoromethyl)phenyl)picolinic acid

The compound this compound belongs to a class of chemical structures, pyridine carboxylic acid isomers, that have historically yielded a multitude of therapeutic agents for a wide range of diseases.[1] The successful progression of any new chemical entity (NCE) from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most crucial of these are solubility and stability.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to meticulously evaluate the solubility and stability of this compound. We will move beyond mere protocol recitation to explore the strategic rationale behind each experimental choice, ensuring the generation of robust, decision-driving data. The methodologies described herein are grounded in industry best practices and regulatory expectations, particularly the guidelines set forth by the International Council for Harmonisation (ICH).[2][3][4]

Part 1: Physicochemical Profile & Predicted Characteristics

Before embarking on experimental work, it is instructive to predict the behavior of the molecule based on its constituent parts: a picolinic acid head and a 3-(trifluoromethyl)phenyl tail.

Chemical Structure:

-

Picolinic Acid Moiety: An acidic group (pKa of the parent picolinic acid is ~1) responsible for pH-dependent solubility.[5] It also acts as an effective bidentate chelating agent.[6]

-

3-(Trifluoromethyl)phenyl Moiety: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group known to significantly increase lipophilicity (fat-solubility) and metabolic stability, making it a valuable feature in modern medicinal chemistry.[7]

These two components suggest the molecule will be an acid with a propensity for pH-dependent aqueous solubility and significant solubility in organic solvents.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Rationale & Supporting Evidence |

| Molecular Formula | C₁₃H₈F₃NO₂ | --- |

| Molecular Weight | 267.21 g/mol | --- |

| pKa (acidic) | 2.5 - 3.5 | The parent 6-(trifluoromethyl)nicotinic acid has a predicted pKa of ~2.96.[8] The electron-withdrawing CF₃ group on the phenyl ring is expected to have a modest acidifying effect compared to unsubstituted picolinic acid. |

| LogP | 2.5 - 4.0 | The parent picolinic acid has a LogP of 0.72.[5] The addition of the trifluoromethylphenyl group will substantially increase lipophilicity. |

| Aqueous Solubility | Low at acidic pH, increasing significantly at pH > pKa | As an acidic compound, it will exist predominantly in its neutral, less soluble form in acidic media (e.g., stomach) and in its ionized, more soluble carboxylate form in neutral to basic media (e.g., intestine). |

| Melting Point | 150 - 200 °C | Analogous compounds like 6-(Trifluoromethyl)picolinic acid and 6-(Trifluoromethyl)nicotinic acid have melting points of 157 °C and 193-197 °C, respectively.[8][9] |

Part 2: Aqueous Solubility Assessment

Aqueous solubility is a master variable that dictates a compound's behavior in biological assays and its potential for oral bioavailability. We must distinguish between two key measurements: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. This is the "gold standard" measurement, crucial for pre-formulation and biopharmaceutical classification.[10]

-